

An In-Depth Technical Guide to the Adsorptive Properties of HA130 Resin

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Compound of Interest				
Compound Name:	HA130			
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This technical guide provides a comprehensive overview of the adsorptive properties of **HA130** resin, a neutral macroporous adsorbent widely used in hemoperfusion. Designed for researchers, scientists, and drug development professionals, this document details the resin's physical characteristics, adsorption mechanisms, performance data, and the experimental protocols necessary for its evaluation.

Core Properties and Adsorption Mechanism

HA130 is a hemoperfusion cartridge containing 130 mL of a neutral, macroporous adsorbent resin.[1] The resin is composed of double cross-linked styrene-divinylbenzene copolymers, which create a three-dimensional molecular sieve structure.[1][2] For enhanced biocompatibility and to mitigate adverse effects from direct blood contact, the resin beads are sometimes coated with collodion.[2] The material's biocompatibility is tested according to ISO 10993 standards.[1]

The adsorptive capacity of the resin is attributed to its large surface area (~20,000 m²) and a pore structure designed to capture molecules within a specific size range. Sources report the effective molecular weight range for adsorption to be between 5 to 30 kDa, with other studies specifying ranges of 500 Da to 40 kDa.

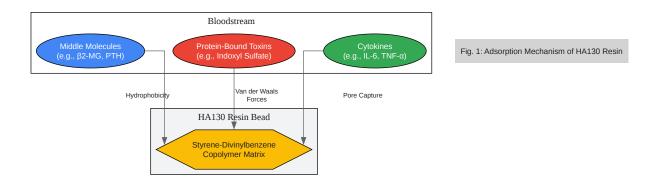
The primary mechanisms of adsorption are non-specific and rely on physical forces, including:

 Hydrophobicity: The styrene-divinylbenzene backbone is inherently hydrophobic, attracting and binding nonpolar solutes from the blood.



 Van der Waals Interactions: Weak intermolecular forces contribute to the binding of a wide range of molecules to the resin surface.

A variant, the pHA130 cartridge, incorporates microcontrolled positive charges into the resin, designed to mimic the binding sites on albumin. This feature aims to enhance the competitive binding and removal of protein-bound uremic toxins (PBUTs).



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Fig. 1: Adsorption Mechanism of **HA130** Resin

Adsorption Performance Data

While specific isotherm constants and maximum adsorption capacities (q_max) for **HA130** resin are not extensively detailed in publicly available literature, its clinical and in-vitro performance has been quantified through reduction ratios (RR) for various target molecules. These studies demonstrate the resin's efficacy when used in combination with hemodialysis (HD) or hemofiltration.

Uremic Toxin Adsorption



HA130 resin is designed to adsorb a range of uremic toxins, particularly middle molecules and protein-bound substances that are poorly cleared by conventional dialysis. Target toxins include parathyroid hormone (PTH), β2-microglobulin (β2-MG), leptin, homocysteine, and various advanced glycation end products (AGEs).

Table 1: Adsorption Performance for Protein-Bound Uremic Toxins (PBUTs)

Target Toxin	Treatment Modality	Reduction Ratio (RR%)	Study Notes
Indoxyl Sulphate (IS)	pHA130 + Hemodialysis	46.9%	Single-session removal. Significantly greater than HDF alone (31.8%).
p-Cresyl Sulphate (PCS)	pHA130 + Hemodialysis	44.6%	Single-session removal. Significantly greater than HDF alone (31.4%).

| Carboxymethyllysine (CML) | **HA130** + High-Flux HD | 64.7% (Corrected RR) | A median 25.4% greater removal compared to high-flux HD alone. |

Inflammatory Mediator Adsorption

The resin is also effective at removing inflammatory mediators, making it a therapeutic option for conditions involving excessive inflammation or "cytokine storms". Target molecules include Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).

Table 2: Adsorption Performance for Inflammatory Mediators



Target Toxin	Treatment Modality	Performance Metric	Study Notes
Interleukin-6 (IL-6)	Hemoperfusion	Significant Reduction	Clinical studies show a significant decrease in serum IL-6 in the HA130+HD group compared to HD alone.
TNF-α	Hemoperfusion	Significant Reduction	Studies report a significant reduction in TNF-α for patients treated with HA130 combined with HD.

| C-Reactive Protein (CRP) | Hemoperfusion | Significant Reduction | CRP levels were significantly reduced in the **HA130**+HD group versus the control group.

Experimental Protocols

Evaluating the adsorptive properties of a resin like **HA130** typically involves in vitro batch adsorption studies to determine equilibrium and kinetic parameters. The following sections provide a generalized protocol for such experiments.

Batch Adsorption Equilibrium Study (Isotherm Determination)

This protocol outlines the steps to determine the maximum adsorption capacity (q_max) and affinity constants by fitting experimental data to isotherm models like the Langmuir or Freundlich equations.

Objective: To quantify the equilibrium adsorption capacity of the resin for a specific target molecule.

Materials:

Foundational & Exploratory



- HA130 resin beads (or equivalent styrene-divinylbenzene resin).
- Target molecule stock solution (e.g., β2-microglobulin, indoxyl sulfate, TNF-α).
- Phosphate-buffered saline (PBS) or human plasma as the solvent matrix.
- Conical flasks or vials.
- Orbital shaker with temperature control.
- Analytical instrumentation for quantification (e.g., HPLC, ELISA reader).
- pH meter.

Procedure:

- Solution Preparation: Prepare a series of standard solutions of the target molecule at varying initial concentrations (C₀) in the desired matrix (PBS or plasma). A typical range might be 10-500 mg/L, depending on the toxin.
- Resin Dosing: Add a precise mass (m) of the dry adsorbent resin to each flask.
- Incubation: Add a fixed volume (V) of the prepared standard solutions to the flasks. Place the
 flasks in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed.
 Allow the mixture to shake for a predetermined time (e.g., 2-4 hours) sufficient to reach
 equilibrium.
- Sample Collection: After incubation, centrifuge the samples to separate the resin beads from the solution. Carefully collect the supernatant for analysis.
- Quantification: Measure the final concentration (C_e) of the target molecule in the supernatant using the appropriate analytical method (see Section 3.2).
- Calculation:
 - Calculate the equilibrium adsorption capacity (q_e, in mg/g) using the following mass balance equation:



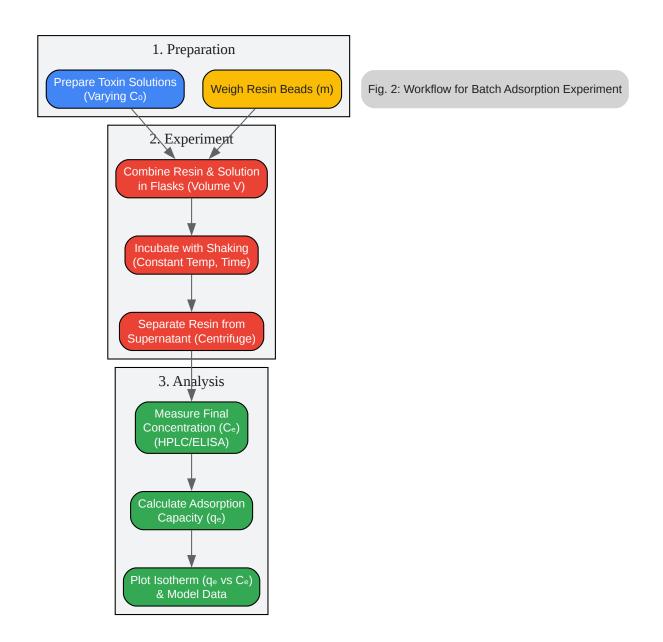
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 $q_e = (C_0 - C_e) * V/m$ Where:

- C_0 = Initial concentration (mg/L)
- C_e = Equilibrium concentration (mg/L)
- V = Volume of the solution (L)
- m = Mass of the adsorbent (g)

• Isotherm Modeling: Plot qe versus Ce. Fit the resulting data to isotherm models (e.g., Langmuir, Freundlich) using non-linear regression to determine the model constants.





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Fig. 2: Workflow for Batch Adsorption Experiment

Analytical Methodologies



High-Performance Liquid Chromatography (HPLC) for Uremic Toxins: HPLC with fluorescence detection is a common method for quantifying protein-bound uremic toxins like indoxyl sulfate.

- Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile or ethanol, followed by centrifugation.
- Chromatography: Separation is achieved on a C18 reversed-phase column.
- Mobile Phase: A common mobile phase consists of an acidic buffer (e.g., sodium acetate, pH
 4.5) and an organic solvent like acetonitrile.
- Detection: Fluorescence detection is used with an excitation wavelength of ~280 nm and an emission wavelength of ~375 nm for indoxyl sulfate.

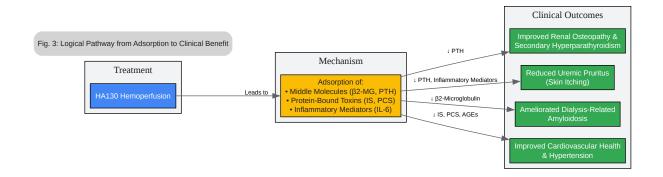
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: Commercial sandwich ELISA kits are the standard for quantifying cytokines like TNF- α .

- Principle: A capture antibody specific to the cytokine is pre-coated onto a 96-well plate. The
 sample is added, and the target cytokine binds to the antibody. A second, biotin-conjugated
 detection antibody is added, followed by a streptavidin-HRP enzyme conjugate. Finally, a
 substrate (TMB) is added, which develops color in proportion to the amount of bound
 cytokine.
- Procedure: The protocol involves a series of incubation and washing steps. A standard curve is generated using known concentrations of the cytokine, and the sample concentrations are determined by interpolating from this curve. The absorbance is typically read at 450 nm.

Clinical Application and Logical Pathway

The primary application of **HA130** is in hemoperfusion, often combined with hemodialysis, for patients with End-Stage Renal Disease (ESRD). The adsorptive removal of specific toxins is directly linked to the amelioration of common and severe complications associated with long-term dialysis.





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Fig. 3: Logical Pathway from Adsorption to Clinical Benefit

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